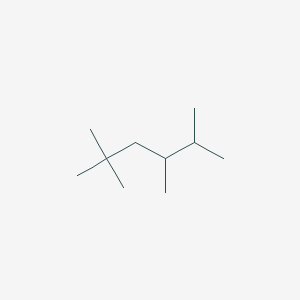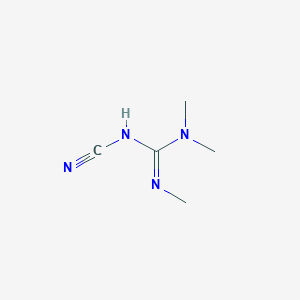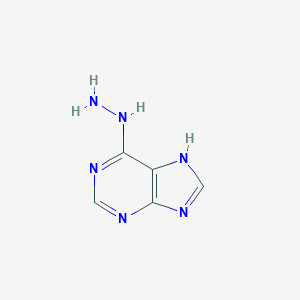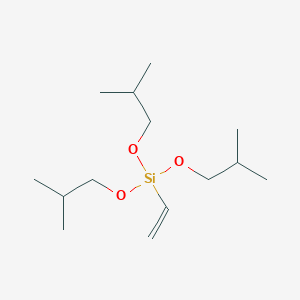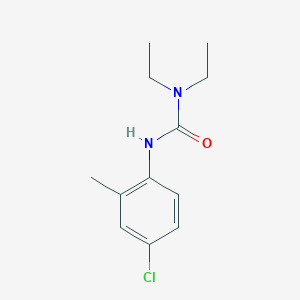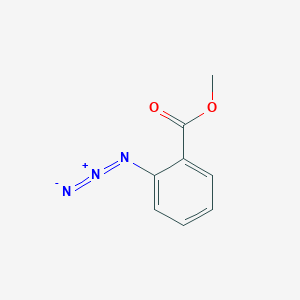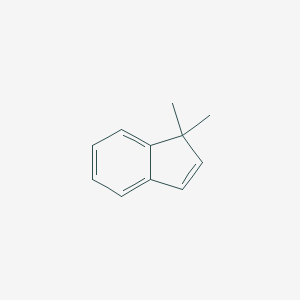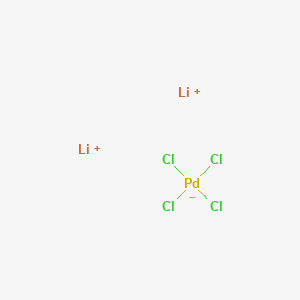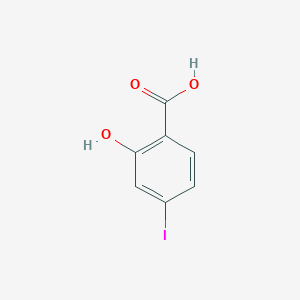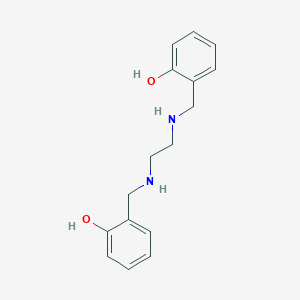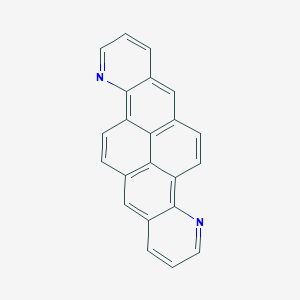
4,11-Diazadibenzo(a,h)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-Diazadibenzo(a,h)pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been linked to several types of cancer, including lung, breast, and bladder cancer. DB[a,h]P is found in cigarette smoke, diesel exhaust, and charbroiled meat, among other sources.
Wirkmechanismus
DB[a,h]P is metabolized by enzymes in the liver to form reactive intermediates, which can bind to DNA and cause mutations. DB[a,h]P has also been shown to activate several signaling pathways, leading to increased cell proliferation and survival. Additionally, DB[a,h]P can cause oxidative stress, leading to damage to cellular components.
Biochemische Und Physiologische Effekte
DB[a,h]P has been shown to cause DNA damage, leading to mutations and the development of cancer. It has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. DB[a,h]P can cause oxidative stress, leading to damage to cellular components. Additionally, DB[a,h]P can activate several signaling pathways, leading to increased cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
DB[a,h]P is a highly carcinogenic compound that is difficult to work with in the laboratory. It is also highly toxic and poses a risk to researchers. However, DB[a,h]P is a useful tool for studying the mechanisms of carcinogenesis and developing methods to mitigate its harmful effects.
Zukünftige Richtungen
Future research on DB[a,h]P should focus on developing methods to mitigate its harmful effects. This could include developing methods to reduce exposure to DB[a,h]P, as well as developing drugs that can prevent or treat the harmful effects of DB[a,h]P exposure. Additionally, research should focus on understanding the mechanisms of DB[a,h]P-induced carcinogenesis, as well as developing methods to detect and diagnose DB[a,h]P-induced cancers.
Synthesemethoden
DB[a,h]P is formed as a result of incomplete combustion of organic matter. It is commonly found in cigarette smoke, diesel exhaust, and charbroiled meat. Synthetic methods for DB[a,h]P are not commonly used due to its carcinogenic nature.
Wissenschaftliche Forschungsanwendungen
DB[a,h]P has been extensively studied for its carcinogenic properties. It has been shown to cause DNA damage, leading to mutations and the development of cancer. DB[a,h]P has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. Research on DB[a,h]P has focused on understanding its mechanism of action, as well as developing methods to mitigate its harmful effects.
Eigenschaften
CAS-Nummer |
16566-62-4 |
|---|---|
Produktname |
4,11-Diazadibenzo(a,h)pyrene |
Molekularformel |
C22H12N2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H |
InChI-Schlüssel |
NOTNAPGVLJPNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
Kanonische SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
Synonyme |
Naphtho[1,8-gh:5,4-g'h']diquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



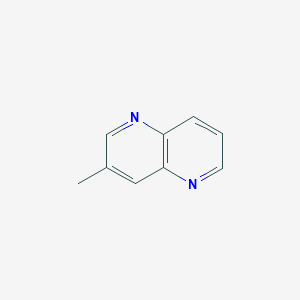
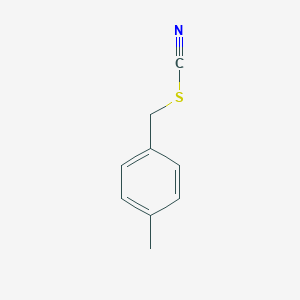
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)

